molecular formula C23H22N2O3S B4183944 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-phenyl-3-thiophenecarboxamide

5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-phenyl-3-thiophenecarboxamide

Cat. No. B4183944
M. Wt: 406.5 g/mol
InChI Key: GVQZSSNDWORSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-phenyl-3-thiophenecarboxamide (also known as MLN8054) is a chemical compound that has been synthesized for scientific research purposes. It is a small molecule inhibitor that targets the Aurora A kinase enzyme, which is involved in cell division and growth.

Mechanism of Action

MLN8054 is a selective inhibitor of Aurora A kinase, which is a serine/threonine kinase involved in cell division and growth. Aurora A kinase is overexpressed in many types of cancer cells, and its inhibition by MLN8054 can lead to cell cycle arrest and apoptosis. MLN8054 binds to the ATP-binding pocket of Aurora A kinase and prevents its activation, which results in the inhibition of cell division and growth.
Biochemical and Physiological Effects:
MLN8054 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It induces cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit the formation of new blood vessels that are necessary for tumor growth. MLN8054 has also been shown to sensitize cancer cells to radiation therapy.

Advantages and Limitations for Lab Experiments

MLN8054 is a small molecule inhibitor that is easy to synthesize and purify. It has shown promising results in preclinical studies for the treatment of various types of cancer. However, MLN8054 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing in animal studies.

Future Directions

There are several future directions for research on MLN8054. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of MLN8054 in combination therapy with other anticancer drugs. Additionally, further studies are needed to evaluate the safety and efficacy of MLN8054 in clinical trials. Finally, MLN8054 can be used as a tool compound to study the role of Aurora A kinase in cell division and growth.

Scientific Research Applications

MLN8054 has been extensively studied for its potential as an anticancer agent. Aurora A kinase is overexpressed in many types of cancer cells, and its inhibition by MLN8054 can lead to cell cycle arrest and apoptosis. MLN8054 has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and prostate cancer. It has also been studied for its potential in combination therapy with other anticancer drugs.

properties

IUPAC Name

5-methyl-N-[4-(morpholine-4-carbonyl)phenyl]-4-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-16-21(17-5-3-2-4-6-17)20(15-29-16)22(26)24-19-9-7-18(8-10-19)23(27)25-11-13-28-14-12-25/h2-10,15H,11-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQZSSNDWORSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.